Bile acid

Description

Properties

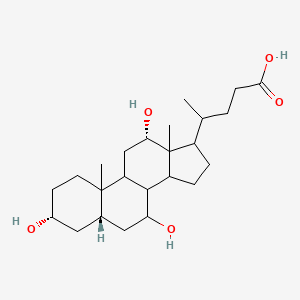

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |

InChI Key |

BHQCQFFYRZLCQQ-UMZBRFQRSA-N |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Pictograms |

Irritant |

Synonyms |

Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Bile Acid Synthesis: The Classical and Alternative Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the two primary pathways of bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. It details the enzymatic steps, regulatory networks, and quantitative aspects of these critical metabolic routes. This document also includes detailed experimental protocols and visualizations to serve as a valuable resource for researchers in the fields of hepatology, gastroenterology, and drug metabolism.

Introduction to this compound Synthesis

Bile acids are amphipathic steroid molecules derived from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond their role as digestive surfactants, bile acids are now recognized as crucial signaling molecules that activate nuclear receptors and regulate the metabolism of lipids, glucose, and energy. The synthesis of bile acids is the primary mechanism for cholesterol catabolism and elimination from the body. In humans, the two main primary bile acids synthesized in the liver are cholic acid (CA) and chenodeoxycholic acid (CDCA). These pathways are tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic bile acids.

The Classical (Neutral) Pathway

The classical pathway is the dominant route for this compound synthesis in humans, accounting for approximately 75% of the total production. This pathway is initiated in the endoplasmic reticulum of hepatocytes and is characterized by a series of modifications to the steroid nucleus before the side chain is oxidized.

The key regulatory step is the first reaction, catalyzed by Cholesterol 7α-hydroxylase (CYP7A1) , a microsomal enzyme. This enzyme converts cholesterol to 7α-hydroxycholesterol and is the rate-limiting step for the entire classical pathway. The expression of the CYP7A1 gene is tightly controlled by a negative feedback mechanism involving the farnesoid X receptor (FXR). When this compound levels are high, they activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene, thus reducing this compound synthesis.

Following the initial hydroxylation, a series of enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and Δ4-3-oxosteroid-5β-reductase (AKR1D1) modify the steroid ring structure. The pathway then diverges to form CA and CDCA. The synthesis of cholic acid requires the activity of sterol 12α-hydroxylase (CYP8B1) , whereas the pathway to chenodeoxycholic acid does not. The final steps involve the oxidation and shortening of the sterol side chain, which occurs in the mitochondria and peroxisomes.

Caption: The classical (neutral) pathway of this compound synthesis, initiated by CYP7A1.

The Alternative (Acidic) Pathway

The alternative pathway is initiated by the hydroxylation of the sterol side chain rather than the steroid nucleus. This pathway is particularly important in certain physiological states and in neonatal life. It accounts for a smaller portion of total this compound synthesis in healthy adults but can be upregulated when the classical pathway is impaired.

The first and rate-limiting step of this pathway is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which converts cholesterol into 27-hydroxycholesterol. This intermediate can then be hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) in the endoplasmic reticulum. Unlike CYP7A1, CYP7B1 is not subject to feedback regulation by bile acids via the FXR/SHP mechanism. Instead, its expression is primarily regulated by the liver X receptor (LXR).

Following these initial hydroxylations, the pathway proceeds through a series of modifications to the steroid nucleus and side chain, ultimately leading to the formation of chenodeoxycholic acid. The alternative pathway predominantly produces CDCA, as the intermediates in this pathway are poor substrates for CYP8B1, the enzyme required for cholic acid synthesis.

Caption: The alternative (acidic) pathway of this compound synthesis, initiated by CYP27A1.

Quantitative Data

The kinetic parameters of key enzymes and the relative contributions of each pathway are critical for understanding the overall capacity and regulation of this compound synthesis.

| Enzyme | Pathway | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| CYP7A1 | Classical | Cholesterol | 15 - 50 | 20 - 100 | |

| CYP27A1 | Alternative | Cholesterol | 20 - 60 | 100 - 300 | |

| CYP7B1 | Alternative | 27-hydroxycholesterol | ~5 | ~150 | |

| CYP8B1 | Classical (CA) | 7α-hydroxy-4-cholesten-3-one | ~0.2 | ~250 |

| Pathway Contribution | Percentage of Total Synthesis (Human Adult) | Primary Product(s) |

| Classical (Neutral) | ~75% | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) |

| Alternative (Acidic) | ~25% | Chenodeoxycholic Acid (CDCA) |

Experimental Protocols

This protocol describes the extraction and quantification of bile acids from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard mix (containing deuterated this compound analogs, e.g., d4-CDCA, d4-CA).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 20% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each this compound and internal standard.

-

Caption: Workflow for preparing plasma samples for this compound analysis by LC-MS/MS.

This assay measures the activity of the rate-limiting enzyme of the classical pathway in liver microsomes.

-

Preparation of Liver Microsomes:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4, containing 1 mM EDTA and protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet contains the microsomal fraction.

-

Resuspend the pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 20% glycerol) and determine the protein concentration using a standard method (e.g., BCA assay). Store at -80°C.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and an NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Add 50-100 µg of microsomal protein to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, cholesterol (typically solubilized with a cyclodextrin), to a final concentration of 50 µM.

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., d7-7α-hydroxycholesterol).

-

Vortex and centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the product, 7α-hydroxycholesterol, using LC-MS/MS. The activity is calculated as the amount of product formed per unit time per milligram of microsomal protein.

-

A Technical Guide to the Regulation of Bile Acid Synthesis by Farnesoid X Receptor (FXR) and Small Heterodimer Partner (SHP)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms governing the feedback regulation of bile acid synthesis, focusing on the pivotal roles of the nuclear receptors FXR and SHP. It includes a detailed description of the signaling pathways, a compilation of quantitative data from key studies, and detailed protocols for relevant experimental procedures.

Introduction: The Central Role of FXR and SHP in this compound Homeostasis

Bile acids, the end products of cholesterol catabolism, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Their synthesis is a tightly regulated process to prevent the accumulation of cytotoxic levels of bile acids and to maintain cholesterol homeostasis.[1][2] The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the primary sensor for intracellular this compound concentrations.[3][4][5] Upon activation by bile acids, FXR orchestrates a negative feedback loop to suppress this compound synthesis, primarily through the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that acts as a transcriptional repressor.[2][6][7][8] This FXR-SHP signaling axis is a critical control point in maintaining metabolic homeostasis and a key target for therapeutic interventions in cholestatic liver diseases and metabolic disorders.[3][9]

The Core Signaling Pathway: Hepatic Regulation

In the liver, the classical pathway of this compound synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step.[1][6][10] The expression of the CYP7A1 gene is positively regulated by other nuclear receptors, notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[4][7]

The feedback repression of CYP7A1 by bile acids is mediated through a cascade involving FXR and SHP:

-

FXR Activation : Elevated intracellular this compound levels in hepatocytes lead to the binding and activation of FXR.[4][11]

-

SHP Induction : Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) in the promoter region of the SHP gene (NR0B2), strongly inducing its transcription.[12][13][14]

-

CYP7A1 Repression : SHP, which lacks a conventional DNA-binding domain, then physically interacts with and inhibits the transcriptional activity of LRH-1 and HNF4α.[6][7][8] This inhibition prevents the activation of the CYP7A1 promoter, leading to a shutdown of this compound synthesis.[5][6] A similar mechanism of repression also applies to the CYP8B1 gene, which encodes sterol 12α-hydroxylase, an enzyme that determines the ratio of cholic acid to chenodeoxycholic acid.[2][4]

The Enterohepatic Circuit: Intestinal Regulation

In addition to the direct hepatic pathway, an important gut-liver signaling axis contributes significantly to the regulation of this compound synthesis.

-

Intestinal FXR Activation : In the ileum, reabsorbed bile acids activate FXR in enterocytes.[4]

-

FGF19 Secretion : This activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into the portal circulation.[3][4][7]

-

Hepatic FGFR4 Signaling : FGF19 travels to the liver and binds to its receptor complex, Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho, on the surface of hepatocytes.[3][4][7]

-

SHP-Independent Repression : This binding event triggers a downstream signaling cascade (e.g., via ERK1/2) that represses CYP7A1 transcription, independently of SHP.[4][15] This intestinal pathway is considered a major mechanism for the feedback inhibition of this compound synthesis.[4]

Quantitative Data on FXR/SHP-Mediated Gene Regulation

The effects of FXR activation and SHP function have been quantified in numerous studies, primarily through the analysis of gene expression in wild-type versus knockout mouse models and through treatment with specific FXR agonists.

Table 1: Gene Expression Changes in Fxr and Shp Knockout Mice

| Gene | Genotype | Fold Change vs. Wild-Type | Tissue | Citation |

|---|---|---|---|---|

| Cyp7a1 | Fxr-/- | ~4-fold increase | Liver | [16] |

| Shp-/- | ~1.2 to 3-fold increase | Liver | ||

| Fxr-/-Shp-/- (DKO) | ~11.6-fold increase | Liver | [16] | |

| Cyp8b1 | Shp-/- | Increased | Liver | [2] |

| Fxr-/-Shp-/- (DKO) | Increased | Liver | [16] |

| SHP | Fxr-/- | Decreased | Liver |[13] |

Table 2: Effect of FXR Agonist (GW4064) on Gene Expression in Wild-Type and Shp-/- Mice

| Gene | Genotype | Treatment | Effect on Expression | Citation |

|---|---|---|---|---|

| Cyp7a1 | Wild-Type | GW4064 | Markedly reduced | [17] |

| Shp-/- | GW4064 | Reduction greatly attenuated | [17] | |

| Cyp8b1 | Wild-Type | GW4064 | Markedly reduced | [17] |

| | Shp-/- | GW4064 | Reduction greatly attenuated |[17] |

Experimental Protocols

Investigating the FXR/SHP signaling pathway involves several key molecular biology techniques. Detailed methodologies for three cornerstone assays are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding Site Identification

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like FXR.[18] This protocol is adapted for use in human hepatocyte cell lines (e.g., HepG2).[18]

Protocol Steps:

-

Cell Culture and Treatment : Culture HepG2 cells to 80-90% confluency. Treat cells with an FXR agonist (e.g., 1 µM GW4064 or 100 µM Chenodeoxycholic acid - CDCA) or vehicle (DMSO) for 1-4 hours.[18]

-

Cross-linking : Add formaldehyde (B43269) to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing : Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to produce fragments of 200-600 bp.

-

Immunoprecipitation (IP) : Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-FXR antibody. Use a non-specific IgG as a negative control.[18]

-

Immune Complex Capture : Add Protein A/G magnetic beads to capture the antibody-FXR-DNA complexes.[18]

-

Washing : Perform sequential washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.[18]

-

Elution and Reverse Cross-linking : Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification : Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis : Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS) to identify statistically significant FXR-binding sites.[19]

Dual-Luciferase Reporter Assay for FXR Transactivation

This assay quantifies the ability of a compound to activate FXR-mediated transcription. It uses a reporter plasmid where the expression of a luciferase gene is controlled by FXREs.[20]

Protocol Steps:

-

Cell Seeding : Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

-

Transfection : Co-transfect the cells with three plasmids:

-

An FXR expression vector (e.g., pCMX-hFXR).

-

A firefly luciferase reporter vector containing an FXRE-driven promoter (e.g., p(FXRE)tk-luc).

-

A Renilla luciferase control vector for normalization (e.g., pRL-TK).

-

-

Compound Treatment : After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations or a known agonist (e.g., CDCA) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for another 18-24 hours.

-

Cell Lysis : Remove the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement : Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay reagent kit.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control to determine the compound's agonist activity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure changes in the mRNA levels of FXR target genes like SHP, CYP7A1, and FGF19 following treatment.

Protocol Steps:

-

Cell/Tissue Preparation : Culture cells (e.g., HepG2) or harvest tissue (e.g., mouse liver) and treat with FXR agonists or vehicle as described in the previous protocols.

-

RNA Extraction : Isolate total RNA from samples using an appropriate RNA extraction kit or Trizol-based method. Assess RNA quality and quantity.

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction Setup : Prepare the PCR reaction mixture in a 96- or 384-well plate. Each reaction should contain:

-

cDNA template

-

Forward and reverse primers for the gene of interest (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

-

PCR Amplification : Run the plate in a real-time PCR cycler. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis : Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion

The FXR-SHP axis, complemented by the intestinal FXR-FGF19 pathway, forms a robust negative feedback system that is central to maintaining this compound homeostasis. FXR acts as the sensor, while SHP and FGF19 act as the downstream effectors that repress the rate-limiting enzyme CYP7A1. A thorough understanding of these pathways, supported by quantitative analysis and functional assays, is essential for the development of novel therapeutics targeting cholestatic and metabolic diseases. The experimental protocols detailed herein provide a foundation for researchers to investigate this critical signaling network.

References

- 1. This compound Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Mechanisms of this compound biosynthesis regulation--autoregulation by bile acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for this compound binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 | PLOS One [journals.plos.org]

- 13. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X receptor activation mediates head-to-tail chromatin looping in the Nr0b2 gene encoding small heterodimer partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JCI - Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis [jci.org]

- 17. FXR Activation Increases Reverse Cholesterol Transport by Modulating this compound Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids, synthesized in the liver from cholesterol, are not only crucial for dietary lipid absorption but also act as significant signaling molecules, modulating host metabolism and inflammation. The gut microbiota plays a pivotal role in transforming primary bile acids into a diverse pool of secondary bile acids, which exhibit distinct signaling properties. This biotransformation profoundly impacts host physiology through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5). Understanding the intricate interplay between the gut microbiota and this compound metabolism is paramount for developing novel therapeutic strategies for a range of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core pathways of microbial this compound metabolism, details key enzymes and bacterial species involved, outlines relevant experimental protocols, and summarizes the major signaling cascades.

Introduction: The Enterohepatic Circulation and Microbial Intervention

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the small intestine.[1][2] The vast majority (approximately 95%) of these conjugated bile acids are reabsorbed in the terminal ileum and return to the liver via the portal circulation, a process known as enterohepatic circulation.[1][3] The remaining 5% of bile acids enter the colon, where they are subject to extensive metabolism by the resident gut microbiota.[3][4] This microbial transformation is a key source of the diversity of bile acids found in the host.

The gut microbiota orchestrates a series of enzymatic reactions that modify the structure of primary bile acids, leading to the formation of secondary bile acids. These modifications include deconjugation, dehydroxylation, and oxidation/epimerization of hydroxyl groups.[2] The resulting secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), have different receptor binding affinities and signaling capabilities compared to their primary precursors, thereby influencing a wide array of host physiological processes.[5][6]

Core Microbial Metabolic Pathways

The transformation of primary to secondary bile acids by the gut microbiota involves several key enzymatic steps.

Deconjugation: The Gateway Reaction

The initial and rate-limiting step in microbial this compound metabolism is the deconjugation of taurine and glycine from the steroid core. This reaction is catalyzed by bile salt hydrolases (BSHs).

-

Enzyme: Bile Salt Hydrolase (BSH)

-

Reaction: Hydrolysis of the amide bond linking the this compound to its amino acid conjugate.

-

Significance: Deconjugation is a prerequisite for subsequent modifications like dehydroxylation. Deconjugated bile acids are less efficient in emulsifying lipids and are more readily absorbed by passive diffusion in the colon.

-

Key Microbial Players: BSH activity is widespread among gut commensals, with prominent members including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[2][7]

7α-Dehydroxylation: Formation of Major Secondary Bile Acids

Following deconjugation, a more restricted group of gut bacteria can perform 7α-dehydroxylation, a multi-step pathway that converts primary bile acids into the major secondary bile acids, DCA and LCA.[8][9]

-

Enzymes: This pathway is encoded by the this compound-inducible (bai) gene operon.[8] Key enzymes include:

-

BaiB: this compound-CoA ligase

-

BaiA/BaiCD: 3α-hydroxysteroid dehydrogenase and 7α-hydroxy-3-oxo-Δ4-cholenoate oxidoreductase

-

BaiE: 7α-hydroxy-3-oxo-Δ4-cholenoate dehydratase

-

BaiF: 3-oxo-Δ4,6-cholenoate oxidoreductase

-

BaiH: 7α-dehydrating this compound 3-oxo-Δ4-cholenoate 6β-dehydroxylase

-

BaiI: this compound 7α-dehydratase

-

-

Reaction: The removal of the hydroxyl group at the C7 position of the steroid nucleus.

-

Significance: This conversion significantly increases the hydrophobicity and potential toxicity of bile acids. DCA and LCA are potent modulators of host signaling pathways.[4]

-

Key Microbial Players: 7α-dehydroxylation is carried out by a limited number of anaerobic bacteria, primarily from the Clostridium genus, such as Clostridium scindens and Clostridium hiranonis.[8][10]

Other Microbial Transformations

Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can perform other modifications:

-

Oxidation and Epimerization: Hydroxysteroid dehydrogenases (HSDHs) catalyze the reversible oxidation and epimerization of hydroxyl groups at positions C3, C7, and C12 of the steroid core. This leads to the formation of iso-bile acids, such as ursodeoxycholic acid (UDCA) from 7-keto-lithocholic acid.

-

Esterification: Some gut bacteria can esterify the C24-carboxyl group of bile acids.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism by the gut microbiota.

Table 1: Key Enzymes in Microbial this compound Metabolism and Their Substrates

| Enzyme/Pathway | Substrate(s) | Product(s) | Key Microbial Genera |

| Bile Salt Hydrolase (BSH) | Glyco-conjugated bile acids, Tauro-conjugated bile acids | Deconjugated bile acids, Glycine/Taurine | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |

| 7α-Dehydroxylation (bai operon) | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA), Lithocholic Acid (LCA) | Clostridium |

| Hydroxysteroid Dehydrogenases (HSDHs) | Primary and Secondary Bile Acids | Keto-bile acids, Iso-bile acids (e.g., UDCA) | Diverse anaerobes |

Table 2: Representative Bile Salt Hydrolase (BSH) Activity in Probiotic Strains

| Probiotic Strain | Substrate | Deconjugation Activity (%) |

| Lactobacillus plantarum DGIA1 | Glycocholic acid | 69 |

| Glycodeoxycholic acid | 100 | |

| Taurocholic acid | 81 | |

| Taurodeoxycholic acid | 92 | |

| Saccharomyces boulardii | Glycocholic acid | 5 |

| Glycodeoxycholic acid | 100 | |

| Taurocholic acid | 57 | |

| Taurodeoxycholic acid | 63 | |

| Data adapted from a study on in vitro BSH activity of probiotic microorganisms.[11] |

Signaling Pathways Modulated by Microbial this compound Metabolites

Secondary bile acids produced by the gut microbiota are potent signaling molecules that interact with host receptors to regulate various physiological processes.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in this compound homeostasis.

-

Activation: Primary bile acids like CDCA are the most potent endogenous FXR agonists. Secondary bile acids, particularly DCA, can also activate FXR.[4]

-

Downstream Effects:

-

In the Ileum: FXR activation induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in mice). FGF19 travels to the liver and suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this compound synthesis, thus providing negative feedback.[7]

-

In the Liver: FXR activation also directly represses CYP7A1 expression and regulates genes involved in lipid and glucose metabolism.[12]

-

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including enteroendocrine L-cells, gallbladder epithelial cells, and certain immune cells.

-

Activation: Secondary bile acids, particularly LCA and DCA, are potent TGR5 agonists.[13]

-

Downstream Effects:

-

In Enteroendocrine L-cells: TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[12]

-

Anti-inflammatory Effects: TGR5 signaling can suppress inflammatory responses in macrophages.

-

Energy Expenditure: TGR5 activation in brown adipose tissue can increase energy expenditure.

-

Experimental Protocols

Quantification of Bile Acids in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of individual this compound species.[14][15]

Objective: To quantify the concentrations of primary and secondary bile acids in samples such as plasma, feces, or cell culture media.

Materials:

-

Biological sample (e.g., 50 µL plasma, 50 mg feces)

-

Internal standard solution (containing deuterated this compound standards)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: a. Thaw samples on ice. b. To 50 µL of sample, add 10 µL of internal standard solution. c. Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate bile acids using a gradient elution on a C18 column. c. Detect and quantify bile acids using multiple reaction monitoring (MRM) in negative ion mode.

-

Data Analysis: a. Construct calibration curves for each this compound using known concentrations of standards. b. Calculate the concentration of each this compound in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.

In Vitro Bile Salt Hydrolase (BSH) Activity Assay

This protocol describes a qualitative plate-based assay and a quantitative assay to determine BSH activity in bacterial strains.

5.2.1. Qualitative Plate Assay

Objective: To screen bacterial strains for BSH activity.

Materials:

-

MRS agar (B569324) plates

-

Conjugated bile salt (e.g., taurodeoxycholic acid, 0.5% w/v)

-

CaCl₂ (0.37 g/L)

-

Overnight bacterial cultures

Procedure:

-

Prepare MRS agar plates supplemented with the chosen conjugated bile salt and CaCl₂.[16]

-

Streak the bacterial cultures onto the surface of the plates.

-

Incubate the plates anaerobically at 37°C for 48-72 hours.

-

Observe for the formation of opaque precipitation zones (halos) around the bacterial colonies. The presence of a halo indicates BSH activity, as the deconjugated bile acids precipitate in the acidic environment.[11]

5.2.2. Quantitative BSH Activity Assay

Objective: To quantify the amount of amino acid released from conjugated bile salts by BSH.

Materials:

-

Purified BSH enzyme or bacterial cell lysate

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

-

Conjugated bile salt solution (e.g., 100 mM glycocholic acid)

-

Dithiothreitol (DTT)

-

Ninhydrin (B49086) reagent

-

Spectrophotometer

Procedure:

-

Set up the reaction mixture containing reaction buffer, purified BSH or cell lysate, conjugated bile salt solution, and DTT.[16]

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of trichloroacetic acid (TCA) and centrifuge to pellet the protein.

-

To the supernatant, add ninhydrin reagent and boil for 15 minutes.

-

Cool the samples and measure the absorbance at 570 nm.

-

Quantify the amount of released amino acid (glycine or taurine) by comparing the absorbance to a standard curve prepared with known concentrations of the amino acid.

-

Express BSH activity as µmol of amino acid released per minute per mg of protein.[16]

Conclusion and Future Directions

The metabolism of bile acids by the gut microbiota is a critical nexus of host-microbe interaction, with profound implications for health and disease. Secondary bile acids, acting as signaling molecules, modulate key host pathways involved in metabolism, inflammation, and energy homeostasis. A deeper understanding of the enzymes, microbial species, and regulatory networks governing these transformations will be instrumental in the development of novel therapeutics. Future research should focus on elucidating the regulation of the bai operon, identifying novel microbial enzymes involved in this compound metabolism, and translating these findings into targeted interventions, such as next-generation probiotics or small molecule inhibitors, to modulate the this compound pool for therapeutic benefit.

References

- 1. Gut microbial pathways for this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Functional Microbiomics: Evaluation of Gut Microbiota-Bile Acid Metabolism Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of Gut Microbiota with this compound Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the Gut Microbiota in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of this compound metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A metabolic pathway for this compound dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 7-α-dehydroxylation pathway: An integral component of gut bacterial this compound metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ‘in vivo lifestyle’ of this compound 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and this compound metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of a Bile Salt Hydrolase from Lactobacillus salivarius for Development of Novel Alternatives to Antibiotic Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

The Enterohepatic Circulation of Bile Acids: A Technical Guide to its Physiological and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enterohepatic circulation of bile acids is a highly efficient physiological process crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical role, bile acids have emerged as critical signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating glucose homeostasis, lipid metabolism, and inflammatory responses. This is primarily mediated through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. The intricate interplay between the liver, gallbladder, intestine, and gut microbiota ensures the maintenance of a dynamic bile acid pool. Disruption of this circuit is implicated in the pathophysiology of various cholestatic and metabolic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms governing the enterohepatic circulation of bile acids, its physiological roles, and its significance as a therapeutic target in drug development. Detailed experimental protocols for studying this compound physiology and pharmacology are provided, alongside quantitative data and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is the process of secretion of bile acids from the liver into the bile, followed by their passage into the small intestine, reabsorption, and return to the liver via the portal circulation. This recycling mechanism is remarkably efficient, with approximately 95% of bile acids being reabsorbed, ensuring a stable this compound pool of about 4-6 grams in humans. Each day, an adult secretes 12 to 18 grams of bile acids into the intestine, indicating that each this compound molecule is recycled several times.[1] This process is not merely a passive circuit but a tightly regulated system with profound physiological implications.

Bile acids are amphipathic molecules synthesized from cholesterol in hepatocytes. The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). These are conjugated with glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA).

The physiological roles of bile acids extend far beyond their function as biological detergents. They are now recognized as pleiotropic signaling molecules that activate complex intracellular signaling cascades, influencing a wide array of metabolic processes.[2] Understanding the intricacies of the enterohepatic circulation is therefore paramount for elucidating the pathophysiology of liver and metabolic diseases and for the development of novel therapeutics.

Molecular Machinery of Enterohepatic Circulation

The efficient transport of bile acids across hepatocytes and enterocytes is mediated by a coordinated network of transporters.

In the Liver (Hepatocytes):

-

Basolateral (Sinusoidal) Uptake: Bile acids returning to the liver from the portal blood are taken up by hepatocytes via the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) and several members of the Organic Anion Transporting Polypeptide (OATP) family (e.g., OATP1B1, OATP1B3).

-

Canalicular Efflux: Conjugated bile acids are actively secreted into the bile canaliculi against a steep concentration gradient by the Bile Salt Export Pump (BSEP; ABCB11) . This is the rate-limiting step in bile formation.

In the Intestine (Enterocytes):

-

Apical Uptake: In the terminal ileum, conjugated bile acids are efficiently reabsorbed from the intestinal lumen by the Apical Sodium-dependent this compound Transporter (ASBT; SLC10A2) .

-

Basolateral Efflux: Once inside the enterocyte, bile acids are shuttled across the cell and exported into the portal circulation via the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) .

Quantitative Overview of this compound Homeostasis

The size and composition of the this compound pool are tightly regulated and can be significantly altered in disease states. The following tables summarize key quantitative data related to this compound homeostasis in healthy individuals and in the context of cholestatic liver diseases.

Table 1: this compound Pool Size and Circulation Kinetics in Healthy Humans

| Parameter | Value | Reference |

| Total this compound Pool Size | 4–6 g | |

| Daily this compound Synthesis | ~0.3 g/day | [1] |

| Daily this compound Secretion | 12–18 g/day | [1] |

| Enterohepatic Circulation Cycles | 6-10 times/day | |

| Fecal this compound Loss | ~5% of total pool per day | [3] |

| Fasting Serum Total Bile Acids | 0.2-0.7 µM | [4] |

| Postprandial Serum Total Bile Acids | 4-5 µM | [4] |

Table 2: Comparative Analysis of Serum this compound Profiles in Healthy vs. Cholestatic Conditions

| This compound Species | Healthy Controls (Relative Abundance) | Primary Biliary Cholangitis (PBC) | Primary Sclerosing Cholangitis (PSC) |

| Total Bile Acids | Normal | Markedly Increased | Markedly Increased |

| Primary Bile Acids | |||

| Cholic Acid (CA) | ~36% | Increased | Increased |

| Chenodeoxycholic Acid (CDCA) | ~36% | Increased | Increased |

| Secondary Bile Acids | |||

| Deoxycholic Acid (DCA) | ~24% | Decreased | Not Significantly Different |

| Lithocholic Acid (LCA) | ~1% | Decreased | Increased |

| Conjugation Ratio (Glycine/Taurine) | Variable | Increased Glycine Conjugates | Increased Glycine Conjugates |

(Data synthesized from multiple sources, including[5])

Regulatory Signaling Pathways

The enterohepatic circulation is under the tight control of nuclear receptors that sense this compound concentrations and modulate the expression of genes involved in their synthesis and transport. The farnesoid X receptor (FXR) is the master regulator of this compound homeostasis.

The Central Role of FXR

FXR is highly expressed in the liver and intestine. It is activated by bile acids, with CDCA being the most potent endogenous ligand. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.

In the Liver:

-

FXR activation induces the expression of the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of transcription factors required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical this compound synthesis pathway. This represents a negative feedback mechanism.

-

FXR directly upregulates the expression of BSEP , promoting the efflux of bile acids from hepatocytes into the bile.

In the Intestine:

-

FXR activation in enterocytes induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).

-

FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho , on the surface of hepatocytes.

-

This binding activates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, providing another layer of negative feedback control on this compound synthesis.[6]

Caption: FXR-mediated regulation of this compound homeostasis.

The Role of the Gut Microbiota

The gut microbiota plays a pivotal role in shaping the this compound pool. Bacterial enzymes, such as bile salt hydrolases (BSHs), deconjugate primary bile acids, making them substrates for further modifications like 7α-dehydroxylation, which leads to the formation of secondary bile acids.[7] These modifications alter the signaling properties of bile acids, influencing their ability to activate FXR and TGR5. Dysbiosis, an imbalance in the gut microbial community, can lead to altered this compound profiles, contributing to metabolic and inflammatory diseases.

Caption: Role of gut microbiota in this compound metabolism.

Relevance to Drug Development

The central role of the enterohepatic circulation and this compound signaling in physiology and pathophysiology has made it an attractive target for drug development.

This compound Sequestrants

This compound sequestrants, such as cholestyramine and colesevelam, are polymeric resins that bind bile acids in the intestine, preventing their reabsorption. This interruption of the enterohepatic circulation leads to an increased conversion of cholesterol to bile acids in the liver to replenish the this compound pool. The resulting depletion of hepatic cholesterol upregulates the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the circulation.

FXR Agonists

FXR agonists, such as obeticholic acid (OCA), are being developed for the treatment of cholestatic liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). By activating FXR, these drugs mimic the effects of endogenous bile acids, leading to the suppression of this compound synthesis and the promotion of this compound efflux. This reduces the cytotoxic accumulation of bile acids in the liver, thereby mitigating liver injury.

FGF19 Analogs

Analogs of FGF19 are also under investigation as therapeutic agents. These molecules can potently suppress this compound synthesis by activating the FGFR4/β-Klotho pathway in the liver, independent of intestinal FXR activation. This approach may offer a more targeted way to reduce the this compound burden in cholestatic conditions.

Drug-Induced Cholestasis

Many drugs can cause cholestasis by inhibiting key this compound transporters, particularly BSEP. This leads to the intrahepatic accumulation of bile acids and subsequent liver injury. Therefore, screening for BSEP inhibition is a critical step in the safety assessment of new drug candidates.[8]

Experimental Protocols

A variety of in vivo and in vitro models are used to study the enterohepatic circulation of bile acids and to screen for compounds that modulate this process.

Quantification of Bile Acids in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of a panel of bile acids in serum.

1. Materials and Reagents:

-

This compound standards and deuterated internal standards (e.g., Taurocholic Acid-d4).

-

Methanol (B129727), acetonitrile, formic acid (LC-MS grade).

-

Human serum (individual or pooled).

-

Microcentrifuge tubes, pipettes, vortex mixer, centrifuge, nitrogen evaporator.

-

LC-MS/MS system (e.g., triple quadrupole).

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of each this compound standard and internal standard in methanol (e.g., 1 mg/mL).

-

Working Solutions: Prepare a mixed working solution of all this compound standards and a separate working solution for the internal standard by diluting the stock solutions in methanol.

-

Calibration Curve: Construct an 8-point calibration curve by serially diluting the mixed this compound standard working solution with a surrogate matrix like charcoal-stripped serum to achieve a desired concentration range (e.g., 1 to 1000 ng/mL).[9]

-

Sample Preparation:

-

To 50 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[9]

-

Add 140 µL of cold methanol for protein precipitation.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

-

3. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

-

Gradient elution to separate the different this compound species.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion > product ion) and collision energies for each this compound and internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for each this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct the calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of bile acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for this compound quantification.[9]

In Vivo Measurement of Bile Flow: Bile Duct Cannulation in Rats

This protocol provides a method for external drainage of bile to measure bile flow and collect bile for analysis.

1. Pre-operative Preparation:

-

Fast the rat overnight with free access to water.

-

Anesthetize the rat (e.g., with a ketamine/xylazine mixture, administered intraperitoneally).[10]

-

Shave the abdominal area and sterilize the skin.

2. Surgical Procedure:

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently move the intestines to visualize the common bile duct.

-

Carefully dissect the common bile duct, separating it from the portal vein and hepatic artery.

-

Ligate the bile duct distally (towards the duodenum).

-

Make a small incision in the bile duct and insert a cannula (e.g., polyurethane tubing) towards the liver. Secure the cannula with sutures.[10]

-

Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.

3. Post-operative Care and Sample Collection:

-

House the rat in a metabolic cage to allow for recovery and sample collection.

-

Provide post-operative analgesia as required.

-

Connect the exteriorized cannula to a collection tube.

-

Collect bile at specified time intervals to determine the bile flow rate (µL/min/100g body weight) and for subsequent analysis. The approximate bile flow in a 250g rat is 0.5-1 mL/h.[4]

Cell-Based Assay for FXR Activation: Luciferase Reporter Assay

This assay is used to screen for compounds that can activate or inhibit FXR.

1. Materials and Reagents:

-

Mammalian cell line (e.g., HepG2 or HEK293).

-

FXR expression vector.

-

Luciferase reporter vector containing an FXRE.

-

Internal control vector (e.g., Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds and a known FXR agonist (e.g., GW4064 or CDCA).

-

Dual-luciferase assay system.

-

Luminometer.

2. Experimental Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 2 x 10^4 cells per well).[11]

-

Transfection:

-

Prepare a transfection mix containing the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.

-

Add the transfection reagent according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

24 hours after transfection, treat the cells with various concentrations of the test compounds or the reference agonist.

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them with passive lysis buffer.[11]

-

Measure the firefly luciferase activity (FXR-driven) using a luminometer.

-

Measure the Renilla luciferase activity (internal control).

-

3. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell viability.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The enterohepatic circulation of bile acids is a sophisticated and vital physiological system that extends far beyond its role in digestion. As potent signaling molecules, bile acids are at the nexus of metabolic regulation, influencing a multitude of pathways that are critical for maintaining health. The elucidation of the molecular mechanisms governing this circuit, particularly the central role of FXR, has opened up new avenues for therapeutic intervention in a range of diseases, from cholestatic liver disorders to metabolic syndrome. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of this compound physiology and pharmacology, and to harness this knowledge for the development of novel and effective therapies. The continued investigation into the intricate crosstalk between bile acids, their receptors, and the gut microbiota promises to yield further insights into human health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biological tuners to reshape the this compound pool for therapeutic purposes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics and determinants of human plasma this compound profiles during dietary challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]

- 6. agilent.com [agilent.com]

- 7. In Vitro Modeling of this compound Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. criver.com [criver.com]

- 11. benchchem.com [benchchem.com]

Bile Acid Signaling in Metabolic Diseases: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals

Abstract

Bile acids, traditionally recognized for their role in dietary lipid digestion, have emerged as critical signaling molecules that orchestrate a complex network of metabolic pathways.[1][2][3] Through the activation of nuclear and cell surface receptors, bile acids regulate glucose, lipid, and energy homeostasis.[1][2][3][4] Dysregulation of bile acid signaling is increasingly implicated in the pathophysiology of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2DM), and obesity.[3][5] This technical guide provides an in-depth overview of the core this compound signaling pathways, presents quantitative data on their alterations in metabolic diseases, details key experimental protocols for their study, and offers visualizations of these complex systems.

Core this compound Signaling Pathways

Bile acids exert their signaling functions primarily through two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1).[1][4][6] The interplay between these receptors in various tissues, including the liver, intestine, and adipose tissue, forms a complex regulatory network that influences systemic metabolism.

This compound Synthesis and its Regulation

The synthesis of bile acids from cholesterol occurs in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2] The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for this compound synthesis.[7][8] The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).[2] The composition of the this compound pool is further modified by gut microbiota, which convert primary bile acids into secondary bile acids.[7][9]

The synthesis of bile acids is tightly regulated by a negative feedback mechanism involving FXR. In the liver, bile acids activate FXR, which induces the expression of the small heterodimer partner (SHP), a transcriptional repressor that inhibits the expression of CYP7A1.[7][10] In the intestine, this compound-activated FXR induces the secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and binds to its receptor FGFR4, subsequently repressing CYP7A1 expression.[10]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine.[11] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

In the liver, FXR activation:

-

Inhibits this compound synthesis: As described above, through the induction of SHP.

-

Promotes this compound transport: By upregulating the expression of the bile salt export pump (BSEP).

-

Regulates lipid metabolism: FXR activation has been shown to lower triglyceride levels by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key lipogenic transcription factor, and inducing the expression of peroxisome proliferator-activated receptor alpha (PPARα), which promotes fatty acid oxidation.[1]

-

Influences glucose metabolism: The role of FXR in glucose metabolism is complex and somewhat controversial. Some studies suggest that FXR activation improves glucose tolerance and insulin (B600854) sensitivity, while others report opposing effects.[7]

TGR5 Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine (specifically in enteroendocrine L-cells), gallbladder, brown adipose tissue, and macrophages.[2][12] TGR5 activation by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13]

Key functions of TGR5 signaling include:

-

Stimulation of GLP-1 secretion: In intestinal L-cells, TGR5 activation triggers the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[7][8]

-

Increased energy expenditure: In brown adipose tissue and muscle, TGR5 activation promotes energy expenditure by inducing the expression of type 2 iodothyronine deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[2]

-

Anti-inflammatory effects: TGR5 activation in macrophages has been shown to inhibit the production of pro-inflammatory cytokines.[6]

Quantitative Data on this compound Signaling in Metabolic Diseases

Alterations in this compound profiles and receptor activity are hallmarks of various metabolic diseases. The following tables summarize key quantitative findings from the literature.

Table 1: Plasma this compound Concentrations in Type 2 Diabetes

| This compound Species | T2DM Patients (nmol/L) | Non-Diabetic Controls (nmol/L) | Fold Change | Reference |

| Total Bile Acids | 4.28 (3.51-5.38) | 0.88 (0.60-1.57) | ~4.9x | [9] |

| Taurochenodeoxycholic acid (TCDCA) | Significantly Higher | Lower | - | [2][14] |

| Glycochenodeoxycholic acid (GCDCA) | Significantly Higher | Lower | - | [2][14] |

| Deoxycholic acid (DCA) | Significantly Higher | Lower | - | [2][14] |

| Cholic acid (CA) | Significantly Lower | Higher | - | [2][14] |

| Taurocholic acid (TCA) | Significantly Lower | Higher | - | [2][14] |

Data are presented as median (interquartile range) or as significant differences as reported in the cited literature.

Table 2: Effect of FXR Agonists on Gene Expression in HepG2 Cells

| Gene | Agonist | Concentration | Fold Change (vs. Control) | Reference |

| Adiponectin | GW4064 | Not specified | 1.27 | [15] |

| Leptin | GW4064 | Not specified | 1.19 | [15] |

| AdipoR2 | GW4064 | Not specified | 1.45 | [15] |

| CYP7A1 | GW4064 | 1 µM | ~0.3 (Repression) | [16] |

| OSTα | GW4064 | 1 µM | ~3.5 | [16] |

| OSTβ | GW4064 | 1 µM | ~4.0 | [16] |

| SHP | CDCA | 50 µM | Increased | [17] |

| FGF19 | CDCA | 50 µM | Increased | [17] |

Table 3: Effect of TGR5 Agonists on GLP-1 Secretion and cAMP Production

| Cell Line | Agonist | EC50 (cAMP) | EC50 (GLP-1 Secretion) | Reference |

| STC-1 | Compound 18 | 580 nM | 307 nM | [18] |

| NCI-H716 | Compound 18 | 3096 nM | 2656 nM | [18] |

| TGR5 HEK EPAC | LT-188A | 23 µM | - | [19] |

| CHO (TGR5-transfected) | LCA | - | - | [20] |

| GLUTag | TLCA | Increased | Increased | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

This compound Profiling by UPLC-MS/MS

Objective: To quantify the concentrations of individual this compound species in biological samples (e.g., plasma, serum, feces).

Methodology:

-

Sample Preparation (Human Plasma):

-

To 100 µL of human serum, add an internal standard solution containing deuterated this compound analogs.

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (B).

-

Detect and quantify bile acids using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate standard curves for each this compound using known concentrations.

-

Calculate the concentration of each this compound in the samples by comparing their peak areas to the corresponding standard curves, normalized to the internal standard.

-

This protocol is a synthesis of methodologies described in[6][12][22][23].

FXR Activation Luciferase Reporter Assay

Objective: To determine the ability of a test compound to activate the Farnesoid X Receptor.

Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 or HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into a 96-well plate.

-

Transfect the cells with an FXR expression plasmid, an RXR expression plasmid, a luciferase reporter plasmid containing an FXRE, and a Renilla luciferase plasmid for normalization.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After a 24-hour incubation, lyse the cells.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Generate a dose-response curve and determine the EC50 value of the test compound.

-

This protocol is a synthesis of methodologies described in[1][3][24][25].

TGR5-Mediated cAMP Assay

Objective: To measure the activation of TGR5 by a test compound through the quantification of intracellular cAMP levels.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells stably expressing TGR5 in a suitable medium.

-

Seed the cells into a 96-well plate.

-

-

Compound Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations or a vehicle control and incubate for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells.

-

Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence-based assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Generate a dose-response curve and determine the EC50 value of the test compound.

-

This protocol is a synthesis of methodologies described in[8][19].

Conclusion

This compound signaling pathways represent a pivotal regulatory hub in metabolic health and disease. The intricate interplay between FXR and TGR5 signaling, influenced by the gut microbiota, offers a multitude of potential therapeutic targets for metabolic disorders. A thorough understanding of these pathways, coupled with robust and standardized experimental methodologies, is crucial for the successful development of novel therapeutics. This technical guide provides a foundational resource for researchers in this dynamic and promising field. Further investigation into the tissue-specific roles of this compound signaling and the long-term consequences of modulating these pathways will be essential for translating these scientific discoveries into effective clinical interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Urine bile acids relate to glucose control in patients with type 2 diabetes mellitus and a body mass index below 30 kg/m2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Untargeted Profiling of Bile Acids and Lysophospholipids Identifies the Lipid Signature Associated with Glycemic Outcome in an Obese Non-Diabetic Clinical Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. This compound profiles in bile and feces of obese mice by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma this compound Profile in Patients with and without Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Chenodeoxycholic Acid Modulates this compound Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. physoc.org [physoc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. medpace.com [medpace.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. researchgate.net [researchgate.net]

Farnesoid X Receptor (FXR): A Comprehensive Technical Guide to a Master Regulator of Bile Acid Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: FXR as a Central Bile Acid Sensor

The Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that functions as the body's primary sensor for bile acids.[1][2] Initially identified as a receptor for farnesol, bile acids were later confirmed to be its endogenous ligands in 1999.[1][3] FXR is most highly expressed in tissues central to this compound metabolism, including the liver, intestine, and kidneys.[2] Upon activation by bile acids, FXR orchestrates a complex transcriptional network that governs this compound synthesis, transport, and enterohepatic circulation.[4][5] This intricate feedback mechanism is crucial for maintaining this compound homeostasis, preventing the accumulation of cytotoxic levels of bile acids, and protecting the liver.[4][6] Beyond its role in this compound regulation, FXR has emerged as a critical integrator of metabolism, influencing lipid, glucose, and energy homeostasis.[1][7] Dysregulation of FXR signaling is implicated in a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and diabetes, making it a prominent therapeutic target.[1][8]

This compound Synthesis and Enterohepatic Circulation

Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver.[9] This process is the primary pathway for cholesterol catabolism in mammals.[10] There are two main pathways for this compound synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[9][11][12]

-

The Classical (Neutral) Pathway: This is the predominant pathway, accounting for approximately 75-90% of total this compound production in humans.[12] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[12][13] This pathway produces the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[13][14] The ratio of CA to CDCA is controlled by the enzyme sterol 12α-hydroxylase (CYP8B1).[12]

-

The Alternative (Acidic) Pathway: This pathway accounts for a smaller portion of this compound synthesis but can become more significant in certain liver diseases.[11] It is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), followed by hydroxylation by oxysterol 7α-hydroxylase (CYP7B1).[11][13] This pathway primarily produces CDCA.[11]

Once synthesized, primary bile acids are conjugated with glycine (B1666218) or taurine, increasing their solubility, and are actively secreted into the bile.[11] They are stored in the gallbladder and released into the small intestine upon food intake to aid in the digestion and absorption of dietary fats and fat-soluble vitamins.[4] In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[1][14] Over 95% of these bile acids are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal circulation, completing the enterohepatic circulation.[15]

The FXR Signaling Pathway: A Dual-Location Regulatory System

FXR acts as a master regulator of this compound homeostasis through coordinated actions in both the liver and the intestine. When intracellular this compound concentrations rise, they bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][15]

Hepatic FXR Signaling

In the liver, FXR activation initiates a negative feedback loop to suppress this compound synthesis and promote their export.[1][4]

-

Induction of SHP: FXR directly induces the expression of the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[15][16]

-

Repression of Synthesis Genes: SHP then inhibits the transcriptional activity of key transcription factors required for this compound synthesis, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[15] This repression leads to decreased expression of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway, thus shutting down this compound production.[1][15]

-

Promotion of Export: Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping conjugated bile acids from hepatocytes into the bile canaliculi for excretion.[1][17]

References

- 1. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [this compound biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Implications for Farnesoid X Receptor Signaling on this compound Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]

- 11. The acidic pathway of this compound synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to TGR5 Signaling and its Role in Glucose Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary